4-{4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Description
4-{4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a synthetic heterocyclic compound belonging to the tetrahydrobenzothienopyrimidine class. Its core structure comprises a fused bicyclic system with a sulfur-containing thiophene ring and a pyrimidine ring, further functionalized by a piperazine moiety substituted with a 2-(4-methylphenoxy)ethyl group. This structural complexity enables interactions with biological targets, making it a candidate for therapeutic applications, particularly in oncology and antimicrobial research.
Properties
IUPAC Name |
4-[4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4OS/c1-17-6-8-18(9-7-17)28-15-14-26-10-12-27(13-11-26)22-21-19-4-2-3-5-20(19)29-23(21)25-16-24-22/h6-9,16H,2-5,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AASICLSIPWISOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2CCN(CC2)C3=C4C5=C(CCCC5)SC4=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Piperazine Derivative Synthesis: The piperazine derivative is prepared by reacting piperazine with 4-methylphenoxyethyl chloride under basic conditions.
Coupling Reaction: The final step involves coupling the piperazine derivative with the benzothiophene core under conditions that promote nucleophilic substitution, often using a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen atoms in the piperazine ring, potentially leading to the formation of secondary amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Neuropharmacology
Research indicates that compounds similar to 4-{4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl}-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine may exhibit neuroprotective effects. Studies have shown that such compounds can interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction is crucial for developing treatments for psychiatric disorders such as depression and schizophrenia.
Case Study: Serotonin Receptor Modulation
A study demonstrated that derivatives of this compound could act as selective serotonin reuptake inhibitors (SSRIs), potentially leading to improved mood regulation in patients with depression. The modulation of serotonin pathways is critical in managing mood disorders, highlighting the compound's therapeutic potential in this area .
Cancer Treatment
The compound has also been investigated for its anticancer properties. Its ability to induce apoptosis (programmed cell death) in cancer cells has been a focal point of research.
Case Study: Antitumor Activity
In vitro studies have shown that 4-{4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl}-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine can inhibit the proliferation of various cancer cell lines. For instance, it demonstrated significant cytotoxic effects against breast cancer and leukemia cells by disrupting cellular signaling pathways that promote survival and proliferation .
Mechanism of Action
The mechanism of action of 4-{4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with neurotransmitter receptors, while the benzothiophene and pyrimidine rings may interact with DNA or proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs of tetrahydrobenzothieno[2,3-d]pyrimidine derivatives, focusing on substituents, physical properties, and biological activities:
Key Observations:
Substituent Impact on Physical Properties: Piperazine derivatives (e.g., 4c, 4d) exhibit lower melting points (134–143°C) compared to morpholine (162–163°C) or piperidine (158–159°C) analogs, likely due to differences in hydrogen bonding and crystallinity . Hydrazine derivatives (e.g., 4-[(2E)-2-(4-chlorobenzylidene)hydrazino]-...) show variable solubility in polar solvents like ethanol, critical for biological testing .
Biological Activity Trends: Morpholine-substituted derivatives (4a) demonstrate potent anticancer activity (IC₅₀: 0.2 nM) against cervical carcinoma cells, attributed to retinoid receptor interactions . Bromophenyl-thioethyl analogs (BPOET) exhibit unique mechanisms, such as ribosome activation for persister cell resuscitation, distinct from typical cytotoxic effects . Piperidine-containing compounds (4b) show moderate growth inhibition in lung cancer models, suggesting substituent bulkiness may influence target affinity .
Synthetic Accessibility: Benzylpiperazine/piperidine derivatives (4c, 4d) are synthesized in high yields (65–70%) via nucleophilic substitution of 4-chloro intermediates with amines . Hydrazino derivatives (e.g., 6a-c) are prepared via condensation with aldehydes, achieving 75% yields under acidic conditions .
Research Findings and Implications
- Anticancer Potential: Morpholine and piperidine analogs (4a, 4b) are promising for combination therapies with retinoids or interferons, showing synergistic effects in transcriptional activation .
- Antimicrobial Applications: Hydrazine derivatives (6a-c) exhibit broad-spectrum activity, with 4-chlorobenzylidene hydrazino analogs showing efficacy against resistant strains .
- Structural Insights : Molecular docking studies (e.g., PDB 5V7W) highlight the importance of the piperazine/piperidine moiety in binding enzyme catalytic domains, guiding future drug design .
Biological Activity
The compound 4-{4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl}-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine is a synthetic derivative belonging to the thienopyrimidine class. Its complex structure features a thieno[2,3-d]pyrimidine core fused with a phenyl group and substituted with a piperazine moiety. This compound has garnered attention due to its potential biological activities , particularly in pharmacology.
- Molecular Formula : C25H26N4OS
- Molar Mass : 430.57 g/mol
- CAS Number : 433324-84-6
The compound's structure allows for various modifications that can enhance its biological activity through interactions with various biological targets.
Research indicates that compounds similar to this thienopyrimidine derivative exhibit significant biological activities , including:
- Serotonin Reuptake Inhibition : Similar compounds have been evaluated as potential selective serotonin reuptake inhibitors (SSRIs), which are crucial in treating depression and anxiety disorders. Preliminary studies suggest that derivatives may interact with the serotonin transporter (SERT) to modulate serotonin levels effectively .
- Antimelanogenic Activity : Some derivatives have shown promise as tyrosinase inhibitors, which could be beneficial in treating hyperpigmentation disorders. In vitro studies indicate that these compounds can inhibit the activity of tyrosinase without causing cytotoxicity .
Biological Activity Data
The following table summarizes key findings related to the biological activity of 4-{4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl}-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine and its analogs:
Case Studies and Research Findings
- Serotonin Transporter Binding Studies : A study evaluated several piperazine derivatives for their binding affinity at the SERT. The findings indicated that while some compounds exhibited micromolar affinities, further optimization could enhance their efficacy as SSRIs .
- Tyrosinase Inhibition Studies : Research on compounds structurally related to our target compound revealed that they act as competitive inhibitors of tyrosinase. Kinetic studies confirmed their ability to inhibit the enzyme's activity without cytotoxic effects on cell lines .
- Pharmacophore Exploration : Investigations into the pharmacophore of similar compounds have led to the identification of structural features critical for enhancing biological activity. These insights are valuable for designing more effective derivatives .
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction yields be optimized?
The synthesis typically begins with halogenated benzothieno[2,3-d]pyrimidine intermediates, such as 4-chloro derivatives, followed by nucleophilic substitution with piperazine derivatives. For example, aluminum amalgam in aqueous tetrahydrofuran has been used to reduce intermediates, though yields may vary depending on the metalation reagent (e.g., LiAlH₄ for reductions or KMnO₄ for oxidations) . Optimization involves adjusting stoichiometry, solvent polarity (e.g., THF vs. DMF), and reaction time. Monitoring via TLC or HPLC is critical to track intermediate formation .
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substituent positions on the benzothieno[2,3-d]pyrimidine core and piperazine side chain. High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups like sulfanyl or carbonyl moieties. Purity assessment requires HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) .
Q. What initial biological screening assays are recommended for evaluating its pharmacological potential?
Begin with in vitro enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s structural similarity to known bioactive benzothieno[2,3-d]pyrimidines. Cell viability assays (MTT or resazurin) in cancer or microbial lines can assess cytotoxicity or antimicrobial activity. Dose-response curves (0.1–100 µM) and IC₅₀ calculations are standard .
Advanced Research Questions
Q. How can computational methods improve the design of derivatives with enhanced target binding?
Molecular docking (AutoDock Vina, Schrödinger Suite) against crystallized protein structures (e.g., EGFR or PDE4B) identifies key interactions, such as hydrogen bonding with the piperazine nitrogen or π-π stacking of the benzothieno core. Quantum mechanical calculations (DFT) optimize geometries and predict electronic properties influencing binding . For example, substituting the 4-methylphenoxy group with electron-withdrawing groups may enhance affinity for hydrophobic pockets .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
Discrepancies often arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line variability. Conduct meta-analyses of published IC₅₀ values and validate using orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity). For instance, analogs with bulkier piperazine substituents may show reduced permeability, explaining lower in vivo efficacy despite strong in vitro activity .
Q. How do solvent systems and purification methods impact the compound’s stability during storage?
The compound’s solubility in polar aprotic solvents (DMF, DMSO) suggests sensitivity to hydrolysis. Lyophilization from tert-butanol/water mixtures improves long-term stability. Purity >95% (via preparative HPLC) minimizes degradation byproducts. Store at -20°C under argon to prevent oxidation of the thieno ring .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
Multi-step reactions require strict control of temperature and pH to avoid racemization at chiral centers (e.g., tetrahydrobenzothieno ring). Flow chemistry systems enhance reproducibility for steps like cyclocondensation. Use chiral stationary phases (HPLC with amylose columns) to resolve enantiomers and confirm configuration via circular dichroism .
Methodological Considerations Table
| Challenge | Solution | Key References |
|---|---|---|
| Low reaction yields | Optimize metalation reagents (e.g., Al/Hg vs. LiAlH₄) and solvent polarity | |
| Data variability in bioassays | Standardize ATP concentrations; use isogenic cell lines | |
| Purification of enantiomers | Chiral HPLC with amylose/CELLULOSE columns; CD spectroscopy | |
| Stability during storage | Lyophilization from tert-butanol/water; argon atmosphere storage |
Contradiction Analysis Example
Issue: Analog A shows potent in vitro kinase inhibition but poor in vivo efficacy.
Resolution:
- Hypothesis: Poor pharmacokinetic properties (e.g., low bioavailability).
- Testing:
- Measure logP (octanol/water) to assess lipophilicity.
- Perform Caco-2 permeability assays.
- Modify substituents (e.g., replace methylphenoxy with trifluoromethyl) to enhance solubility and membrane penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
